Cas no 848246-64-0 (N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide)
![N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide structure](https://www.kuujia.com/scimg/cas/848246-64-0x500.png)
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
- Z27699978
- F2537-1006
- AKOS003346791
- N-(4-acetylphenyl)-3-((4-chlorophenyl)thio)propanamide
- 848246-64-0
- N-(4-acetylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide
- STK226136
-
- Inchi: InChI=1S/C17H16ClNO2S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-22-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21)
- InChI Key: KPYIXUQHMKFLCW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 333.0590276Da
- Monoisotopic Mass: 333.0590276Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 71.5Ų
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2537-1006-30mg |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-75mg |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-40mg |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-2mg |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-25mg |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-1mg |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-10mg |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-10μmol |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-20μmol |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2537-1006-3mg |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide |
848246-64-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide Related Literature
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
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Zhaomin Hao,Shishuai Yang,Jingyang Niu,Zhiqiang Fang,Liangliang Liu,Qingsong Dong,Shuyan Song,Yong Zhao Chem. Sci., 2018,9, 5640-5645
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
Additional information on N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
Professional Introduction to N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide (CAS No. 848246-64-0)
N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide (CAS No. 848246-64-0) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, exhibits potential applications in various scientific domains, particularly in medicinal chemistry and drug development.
The molecular framework of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide consists of a benzene ring substituted with an acetyl group at the 4-position and a sulfanyl group linked to a propyl amide moiety at the 3-position. The presence of both the acetyl and chlorophenyl sulfanyl groups imparts unique electronic and steric properties to the molecule, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, there has been a growing interest in the development of novel sulfanyl-containing compounds due to their diverse biological activities. Sulfanyl groups are known to play a crucial role in modulating enzyme inhibition and receptor binding, which are essential mechanisms in drug design. The incorporation of a chlorophenyl sulfanyl moiety in N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide suggests that it may possess inhibitory properties against various therapeutic targets, making it a promising scaffold for drug discovery.
Current research in the field of medicinal chemistry has highlighted the importance of structurally diverse compounds in overcoming drug resistance and enhancing therapeutic efficacy. The unique combination of functional groups in N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide positions it as a potential lead compound for the development of new therapeutic agents. Studies have demonstrated that sulfanyl-containing derivatives can exhibit significant activity against infectious diseases, inflammatory conditions, and even certain types of cancer.
The synthesis of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular architecture efficiently. These synthetic strategies not only enhance yield but also improve the overall purity of the final product, which is critical for subsequent biological evaluations.
Electrochemical studies on N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide have revealed intriguing insights into its redox properties. The presence of electron-withdrawing groups such as the acetyl and chlorophenyl sulfanyl moieties influences the molecule's ability to participate in redox reactions, which is relevant for understanding its potential applications in bioelectrochemistry and energy storage systems. These findings contribute to the broader understanding of how structural modifications can impact electronic behavior, providing valuable insights for future research.
Biochemical investigations have begun to explore the pharmacological profile of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide by evaluating its interactions with biological targets. Preliminary results suggest that this compound may exhibit inhibitory activity against specific enzymes and receptors involved in metabolic pathways and signal transduction cascades. Such interactions are pivotal for developing drugs that can modulate disease-related processes effectively.
The potential applications of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide extend beyond traditional pharmaceuticals. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals. The ability to functionalize this compound with additional substituents opens up possibilities for creating a library of derivatives with tailored biological activities.
In conclusion, N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide (CAS No. 848246-64-0) represents a significant advancement in chemical research with promising implications for drug development and industrial applications. Its complex molecular structure and diverse functional groups provide a rich foundation for further exploration, highlighting its potential as a lead compound or intermediate in various scientific endeavors.
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